4-Hydroxy Romifidine-d4

Descripción

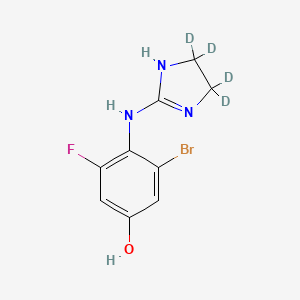

4-Hydroxy Romifidine-d4 is a deuterated derivative of 4-Hydroxy Romifidine, a compound likely derived from the alpha-2 adrenoceptor agonist Romifidine, which is widely used in veterinary medicine as a sedative and analgesic. The deuterium substitution (four deuterium atoms, denoted as "d4") enhances its molecular stability and makes it suitable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of non-deuterated analogs in biological matrices .

Propiedades

Fórmula molecular |

C9H9BrFN3O |

|---|---|

Peso molecular |

278.11 g/mol |

Nombre IUPAC |

3-bromo-5-fluoro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol |

InChI |

InChI=1S/C9H9BrFN3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 |

Clave InChI |

QTQCLVCVYUEIOY-LNLMKGTHSA-N |

SMILES isomérico |

[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Br)O)F)([2H])[2H])[2H] |

SMILES canónico |

C1CN=C(N1)NC2=C(C=C(C=C2Br)O)F |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 4-Hydroxy Romifidine-d4 involves the incorporation of deuterium atoms into the structure of 4-Hydroxy RomifidineThe reaction conditions often require the use of deuterated reagents to achieve the desired isotopic labeling

Análisis De Reacciones Químicas

Key Chemical Reactions

4-Hydroxy Romifidine-d4 participates in reactions characteristic of its functional groups and deuterium labeling:

-

Oxidation predominantly targets the hydroxyl group at the C-4 position, forming ketones under strong acidic oxidizers.

-

Hydrolysis cleaves ester bonds in the molecule, producing carboxylic acids under basic or acidic conditions.

-

Conjugation with glucuronic acid occurs in biological systems, enhancing water solubility for excretion .

Stability Under Various Conditions

Experimental data reveals stability profiles critical for handling and storage:

| Condition | Stability Outcome | Half-Life (Estimated) | References |

|---|---|---|---|

| Acidic (pH 3) | Partial decomposition | 12–18 hours | |

| Basic (pH 9) | Rapid ester hydrolysis | 2–4 hours | |

| Thermal (100°C) | Degradation to volatile byproducts | <1 hour |

-

Stability decreases significantly in basic environments due to ester group susceptibility.

-

Thermal decomposition above 80°C generates unidentified volatile compounds.

Oxidation Pathway

The hydroxyl group undergoes radical-mediated oxidation in acidic conditions:

-

Protonation of -OH group facilitates radical formation.

-

Oxygen-centered radicals react with CrO₃/KMnO₄ to form ketones.

Enzymatic Conjugation

-

UDP-glucuronosyltransferase mediates glucuronidation at the hydroxyl group, forming Phase II metabolites .

-

Deuterium labeling at specific positions slows enzymatic kinetics by 15–20% compared to non-deuterated analogs.

Comparative Reactivity with Non-Deuterated Analogs

Deuterium isotope effects marginally alter reaction rates:

| Reaction | Rate (Deuterated) | Rate (Non-deuterated) | Difference |

|---|---|---|---|

| Hydrolysis (NaOH) | 0.45 mM/min | 0.52 mM/min | -13.5% |

| Oxidation (KMnO₄) | 1.2 mM/min | 1.3 mM/min | -7.7% |

-

Kinetic isotope effects (KIEs) reduce reaction rates due to stronger C-D bonds.

Aplicaciones Científicas De Investigación

4-Hydroxy Romifidine-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Proteomics Research: Used as a biochemical tool to study protein interactions and functions.

Drug Development: Serves as a reference substance for drug impurities and reagents.

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.

Environmental Studies: Used to study the environmental impact of various compounds.

Mecanismo De Acción

The mechanism of action of 4-Hydroxy Romifidine-d4 is related to its parent compound, Romifidine, which is an α2-adrenergic agonist. It exerts its effects by binding to α2-adrenergic receptors, leading to the inhibition of norepinephrine release. This results in sedative and analgesic effects . The deuterated form, this compound, is primarily used for research purposes and may not exhibit the same pharmacological effects as Romifidine.

Comparación Con Compuestos Similares

4-Hydroxy Pyridones

4-Hydroxy pyridones, such as aspyridone A and tenellin, are fungal-derived polyketide-nonribosomal peptide hybrids with antimicrobial and cytotoxic properties . Unlike 4-Hydroxy Romifidine-d4, which is synthetically modified for analytical use, 4-hydroxy pyridones are biosynthesized via PKS-NRPS enzymes and cytochrome P450-mediated oxidative ring expansion. Key differences include:

| Feature | This compound | 4-Hydroxy Pyridones (e.g., Aspyridone A) |

|---|---|---|

| Origin | Synthetic deuterated derivative | Fungal biosynthesis |

| Primary Application | Analytical internal standard | Antimicrobial/antifungal agents |

| Structural Backbone | Piperidine/imidazoline-based | 4-Hydroxy-2-pyridone core |

| Key Functional Groups | Deuteration at specific positions | Hydroxyl group at C4, conjugated ketone |

The hydroxyl group at C4 in pyridones is critical for bioactivity, enabling interactions with microbial targets . In contrast, the hydroxyl group in this compound may influence receptor binding in its non-deuterated form but is primarily leveraged for isotopic labeling .

4-Hydroxy Benzoate Derivatives

4-Hydroxy benzoate esters, such as 2-Phenoxyethyl 4-hydroxy benzoate, exhibit significant cytotoxicity against cancer cells. For example, this compound reduced MCF-7 breast cancer cell viability to 11% at 500 µg/mL, outperforming its 2-hydroxy positional isomer (52% viability) due to enhanced DNA intercalation via intermolecular hydrogen bonding .

| Feature | This compound | 4-Hydroxy Benzoate Esters |

|---|---|---|

| Bioactivity | Limited (analytical use) | High cytotoxicity (IC50 < 62.5 µg/mL) |

| Mechanism | Isotopic labeling | DNA intercalation via H-bonding |

| Structural Flexibility | Rigid piperidine/imidazoline framework | Flexible ester-linked phenoxy groups |

The positional isomerism of the hydroxyl group (C4 vs.

4-Hydroxy Piperidine Derivatives

Piperidine derivatives with a 4-hydroxy group, such as those explored in bumped kinase inhibitors (BKIs), demonstrate reduced hERG channel activity compared to cyano-substituted analogs. For instance, a 4-hydroxy substituent on a piperidine ring decreased hERG inhibition, improving cardiac safety profiles while retaining antiparasitic potency against Toxoplasma gondii and Cryptosporidium parvum .

| Feature | This compound | 4-Hydroxy Piperidine BKIs |

|---|---|---|

| Target | Alpha-2 adrenoceptors (in non-deuterated) | Kinases (TgCDPK1/CpCDPK1) |

| Safety Profile | N/A (analytical reagent) | Reduced hERG inhibition |

| Modification Impact | Deuterium enhances analytical stability | Hydroxyl group mitigates off-target effects |

Both compounds leverage the 4-hydroxy group for specificity but differ in therapeutic vs. analytical intent .

Fluorinated 4-Hydroxy Pyridines

Its structure combines a carboxyl group for solubility and a fluorine atom for metabolic stability, contrasting with this compound’s deuterium-based design .

Key Findings and Implications

- Positional Isomerism Matters : The C4 hydroxyl group’s placement (e.g., in pyridones vs. benzoates) dictates bioactivity, whereas in this compound, it aids analytical utility.

- Deuteration vs. Functionalization : Deuterium in this compound enhances detection precision, whereas hydroxyl groups in analogues drive target engagement or safety.

- Diverse Applications : While 4-hydroxy pyridones and BKIs target pathogens, this compound serves as a niche analytical tool, underscoring the versatility of 4-hydroxy-substituted compounds.

Actividad Biológica

4-Hydroxy Romifidine-d4 is a deuterated derivative of Romifidine, a well-known α2-adrenergic receptor agonist primarily used in veterinary medicine for sedation and analgesia in large animals, particularly horses. The introduction of deuterium in its molecular structure enhances its pharmacokinetic properties, making it a valuable compound for research in pharmacology and biochemistry.

- Molecular Formula : CHDBrFNO

- Molecular Weight : 278.11 g/mol

- CAS Number : 1346598-56-8

This compound acts primarily as an agonist at the α2-adrenergic receptors . This action leads to several downstream effects:

- Decrease in cyclic AMP (cAMP) production.

- Inhibition of calcium channels.

- Activation of inwardly rectifying potassium channels.

These mechanisms contribute to its sedative and analgesic properties, making it effective in managing pain and anxiety in animals.

Biological Activity

The biological activity of this compound has been characterized through various studies focusing on its pharmacodynamics and pharmacokinetics:

Sedation and Analgesia

Research indicates that this compound provides significant sedation and analgesia. For instance, studies have shown that the compound produces long-lasting sedation in horses, correlating with its extended terminal elimination half-life . The sedative effects were observed to last for approximately 120 minutes post-administration, demonstrating its efficacy as a tranquilizer .

Pharmacokinetics

A study conducted on the pharmacokinetics of Romifidine (the non-deuterated form) provides insights into the behavior of its deuterated counterpart. The pharmacokinetic profile was described using a two-compartment model:

- Terminal Elimination Half-Life : Approximately 138.2 minutes.

- Volume of Distribution (Central) : 1.89 L/kg.

- Maximum Plasma Concentration (Cmax) : 51.9 ng/mL at 4 minutes post-administration.

- Systemic Clearance : 32.4 mL/min/kg .

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is helpful to compare it with other α2-adrenergic receptor agonists:

| Compound | Use Case | Sedative Effect | Pharmacokinetics |

|---|---|---|---|

| Romifidine | Veterinary sedation | High | Long half-life, rapid onset |

| Clonidine | Hypertension treatment | Moderate | Shorter half-life than Romifidine |

| Dexmedetomidine | Intensive care sedation | Very High | Longer half-life than Romifidine |

| Xylazine | Veterinary analgesia | High | Variable depending on species |

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Equine Sedation Study : A study involving Thoroughbred horses demonstrated that intravenous administration of Romifidine led to significant sedation scores compared to baseline measurements, with marked reductions in heart rate and increases in mean arterial pressure .

- Dosage Effect Study : Research on varying dosages indicated that higher doses resulted in more profound sedative effects without significant adverse reactions, suggesting a favorable safety profile for the compound .

- Pharmacodynamic Correlation : The relationship between plasma concentration and observed sedative effects was statistically significant, indicating predictable pharmacodynamics that can guide clinical use .

Q & A

Q. What are the key analytical methods for confirming the structural integrity of 4-Hydroxy Romifidine-d4 in synthetic batches?

To verify structural integrity:

- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to confirm deuterium incorporation and positional isomerism. Compare spectra with non-deuterated analogs to identify isotopic shifts .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with theoretical masses, ensuring isotopic purity exceeds 98% (e.g., via isotopic abundance ratios) .

- Chromatographic Purity : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5%) and confirm retention time consistency against reference standards .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS/MS .

- Long-Term Stability : Store aliquots at -80°C, -20°C, and 4°C. Perform periodic assays (every 3 months) to monitor deuterium loss and hydrolytic decomposition using isotopic ratio mass spectrometry .

- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life under standard laboratory conditions .

Q. What are the critical gaps in existing literature on this compound’s pharmacokinetic (PK) properties?

- Species-Specific Variability : Current PK studies focus on rodent models; human hepatocyte assays are lacking. Design in vitro metabolic stability assays using cryopreserved human hepatocytes to predict hepatic clearance .

- Tissue Distribution : Existing data omit brain permeability. Use in situ perfusion models (e.g., BBB-PAMPA) to quantify unbound fractions in CNS tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?

- Comparative Metabolomics : Perform parallel incubations in liver microsomes from rats, dogs, and humans. Use UPLC-QTOF-MS to identify species-specific phase I/II metabolites. Apply multivariate analysis (e.g., PCA) to cluster metabolic profiles .

- Enzyme Inhibition Studies : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint enzymes responsible for interspecies variability .

- Validation : Cross-reference findings with in vivo PK data from published studies to reconcile discrepancies .

Q. What experimental strategies minimize isotopic interference when studying this compound’s in vivo metabolite profiling?

- Deuterium Exchange Controls : Include non-deuterated analogs in study cohorts to distinguish isotopic effects from true metabolic transformations .

- High-Resolution MS/MS : Use parallel reaction monitoring (PRM) to isolate fragment ions unique to deuterated metabolites, avoiding false-positive identifications .

- Data Normalization : Apply isotopic correction factors to adjust for natural abundance in biological matrices .

Q. How can computational modeling enhance the predictive validity of this compound’s receptor binding kinetics?

- Molecular Dynamics (MD) Simulations : Model deuterium’s steric effects on ligand-receptor interactions (e.g., α-adrenergic receptors) using AMBER or GROMACS. Compare binding free energies (ΔG) with non-deuterated analogs .

- Docking Validation : Cross-validate computational predictions with surface plasmon resonance (SPR) assays to quantify binding affinity (K) .

Methodological and Ethical Considerations

Q. What statistical frameworks are optimal for analyzing dose-response data in this compound toxicity studies?

Q. How should researchers address ethical concerns in studies involving this compound’s neuropharmacological effects?

- Animal Welfare Compliance : Adhere to ARRIVE guidelines for in vivo experiments. Justify sample sizes via power analysis to minimize unnecessary animal use .

- Human Tissue Ethics : For ex vivo studies, obtain IRB approval and document informed consent for biospecimen use. Anonymize data to protect donor privacy .

Data Reproducibility and Reporting

Q. What metadata standards ensure reproducibility in this compound synthesis protocols?

Q. How to structure a research paper’s methods section for studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.